molecular formula C12H19NO B8388923 3-((R)-aminophenyl-methyl)pentan-3-ol

3-((R)-aminophenyl-methyl)pentan-3-ol

Cat. No.: B8388923
M. Wt: 193.28 g/mol
InChI Key: KKYIWWHRFSKYIS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((R)-Aminophenyl-methyl)pentan-3-ol is a chiral secondary alcohol featuring a pentan-3-ol backbone substituted at the 3-position with an (R)-configured aminophenyl-methyl group. The stereochemistry (R-configuration) and aromatic amine substituent may influence its biological activity, solubility, and metabolic stability .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(R)-amino(phenyl)methyl]pentan-3-ol

InChI

InChI=1S/C12H19NO/c1-3-12(14,4-2)11(13)10-8-6-5-7-9-10/h5-9,11,14H,3-4,13H2,1-2H3/t11-/m1/s1

InChI Key

KKYIWWHRFSKYIS-LLVKDONJSA-N

Isomeric SMILES

CCC(CC)([C@@H](C1=CC=CC=C1)N)O

Canonical SMILES

CCC(CC)(C(C1=CC=CC=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-((R)-aminophenyl-methyl)pentan-3-ol and related pentan-3-ol derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Application Stereochemistry Key References
3-((R)-Aminophenyl-methyl)pentan-3-ol C₁₂H₁₇NO (R)-Aminophenyl-methyl 191.27 Hypothetical: Pharmaceuticals, agrochemicals R-configuration Inferred
Paclobutrazol C₁₅H₂₀ClN₃O 4-Chlorophenyl, triazole, dimethyl 293.79 Plant growth regulator Racemic (1:1 enantiomers)
(S)-1-(3-Methoxyphenyl)-3-(naphthalen-2-yl)pentan-3-ol C₂₂H₂₄O₂ 3-Methoxyphenyl, naphthyl 320.43 Research chemical S-configuration (89% ee)
3-(Aminomethyl)pentan-3-ol C₆H₁₅NO Aminomethyl 117.19 Laboratory chemical Not specified
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol C₁₅H₂₅NO₂ Dimethylamino, 3-methoxyphenyl, methyl 251.36 Pharmaceutical intermediate (2R,3R)-rel
(2S,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol C₁₅H₁₅F₃N₂O 2,4-Difluorophenyl, 5-fluoropyrimidinyl 296.29 Antifungal/Pharmaceutical intermediate (2S,3R)-configuration

Structural and Functional Analysis

Paclobutrazol
  • Key Features : Contains a triazole ring and 4-chlorophenyl group, critical for inhibiting gibberellin biosynthesis in plants. The racemic mixture (1:1 enantiomers) shows broad-spectrum growth-regulating activity .
  • Comparison: Unlike 3-((R)-aminophenyl-methyl)pentan-3-ol, paclobutrazol lacks an amine group but includes a triazole moiety, enhancing its agrochemical efficacy .
(S)-1-(3-Methoxyphenyl)-3-(naphthalen-2-yl)pentan-3-ol
  • Key Features: Exhibits 89% enantiomeric excess (S-configuration), synthesized via stereospecific cross-coupling.
  • Comparison : The absence of an amine group and presence of bulky aromatic substituents differentiate it from the target compound.
3-(Aminomethyl)pentan-3-ol
  • Used as a lab reagent .
  • Comparison: Highlights the importance of the phenyl ring in 3-((R)-aminophenyl-methyl)pentan-3-ol for aromatic stacking or receptor binding.
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
  • Key Features: Contains dimethylamino and methoxyphenyl groups, with acute oral toxicity (Category 4) and respiratory irritation hazards .
  • Comparison: The dimethylamino group may improve bioavailability compared to the primary amine in the target compound.
(2S,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol
  • Key Features : Fluorinated substituents enhance metabolic stability and binding affinity, commonly seen in antifungal agents .
  • Comparison: Fluorine atoms and pyrimidine ring differentiate its electronic properties from the aminophenyl group in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.